N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide is an organic compound that features a fluorine and nitro group on a phenyl ring, along with a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3,3-diphenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and minimize costs. The purification process might involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 4-fluoro-3-aminophenyl-3,3-diphenylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitroaniline and 3,3-diphenylpropanoic acid.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a diphenylpropanamide moiety.
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a chloro group in addition to the fluoro and nitro groups.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide is unique due to its combination of a diphenylpropanamide moiety with a fluorine and nitro-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C21H17FN2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H17FN2O3/c22-19-12-11-17(13-20(19)24(26)27)23-21(25)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,25) |
InChI Key |
ASVIMJACHXAECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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